Home > Products > Screening Compounds P6677 > 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine - 1190321-24-4

5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-3225943
CAS Number: 1190321-24-4
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide

Compound Description: This compound acts as a selective inhibitor of the anti-apoptotic Bcl-2 protein. [] It is investigated for its potential use in treating autoimmune diseases, including systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. []

Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine moiety within its complex structure, sharing this core structure with 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-yl]methyl}piperazine-1-yl)-N-[(4-{[(trans-4-hydroxy-4-methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide

Compound Description: This compound also acts as a selective Bcl-2 inhibitor, demonstrating high selectivity over other Bcl-2 family proteins like Bcl-xL. [] This selectivity makes it a potential therapeutic agent for autoimmune diseases. []

Relevance: Similar to the previous compound, this molecule incorporates the 1H-pyrrolo[2,3-b]pyridine scaffold, making it structurally related to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. []

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound Description: This group of compounds, specifically 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) and its (S,S)-enantiomer (38a), are potent and selective inhibitors of Janus kinase 1 (JAK1). [] These compounds showed potential for treating hepatic fibrosis by reducing the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []

Relevance: These derivatives share the core 1H-pyrrolo[2,3-b]pyridine structure with 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, though they possess a carboxamide group at the 5-position instead of a nitro group. []

3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound is a potential imaging agent for dopamine D4 receptors. [] It was synthesized via electrophilic fluorination of a trimethylstannyl precursor. [] Ex vivo studies in rats showed homogeneous distribution of radioactivity within the brain. []

Relevance: This compound shares the basic 1H-pyrrolo[2,3-b]pyridine framework with 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, further highlighting the versatility of this core structure in medicinal chemistry. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: These compounds are deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] They were synthesized as part of a study exploring the structure-activity relationship of anxiolytic compounds. []

3-{[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound is another potential PET tracer for dopamine D4 receptors. [, ] It is synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde. [, ]

Relevance: This compound also incorporates the 1H-pyrrolo[2,3-b]pyridine scaffold found in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, demonstrating the potential of this scaffold for targeting dopamine D4 receptors. [, ]

3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

Compound Description: This compound is a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor, demonstrating significant antitumor activity against colorectal cancer in vivo. [] Mechanistically, it targets CDK8 to inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []

Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine moiety within its structure, highlighting the significance of this core structure for developing CDK8 inhibitors and potential anticancer agents. [] While it lacks the nitro group present in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, it underscores the importance of the shared pyrrolopyridine scaffold for biological activity.

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine and N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

Compound Description: These two compounds are structurally similar and differ in the substituents on the sulfonyl group attached to the pyrrolopyridine core. [, ] Both compounds have been structurally characterized, revealing key structural features like intramolecular hydrogen bonding and the spatial arrangement of the pyrrolopyridine core relative to the substituents. [, ]

Relevance: These compounds are particularly relevant to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine because they both share the 5-nitro-1H-pyrrolo[2,3-b]pyridine core structure. [, ] This direct structural similarity provides valuable insights into the potential chemical modifications and their influence on the overall conformation of the molecule, which could be relevant for designing derivatives of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives

Compound Description: A series of 7-azaindole analogs with varying substituents on the phenyl ring of a phenacyl moiety were synthesized and evaluated for their acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and antiglycation inhibitory potential. [] Compounds 2-5 exhibited inhibitory activity against both AChE and BChE. [] Notably, compound 5 displayed potent antiglycation activity compared to the standard rutin. []

Relevance: 7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, forms the core structure of these derivatives and is directly comparable to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. [] The presence of a methyl and a nitro group at positions 5 and 3, respectively, in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine distinguishes it from the 7-azaindole core. [] This comparison highlights the influence of specific substituents on biological activities and emphasizes the potential of modifying the 7-azaindole core for developing compounds with desirable pharmacological profiles.

2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

Compound Description: This compound is a key pharmaceutical intermediate. [] A practical synthesis route for this compound was developed, which involved regioselective chlorination of 7-azaindole and a highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid. []

Relevance: This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, connecting it structurally to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. [] The described synthesis route provides valuable insights into the functionalization of the 1H-pyrrolo[2,3-b]pyridine core, offering potential strategies for synthesizing 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Description: This series of compounds, featuring a bromine atom at the 5-position and various alkyl or aryl substituents at the 2 and 3 positions, was synthesized using Fischer indole cyclization. [] The method allows for the versatile construction of this specific pyrrolo[2,3-b]pyridine framework from readily available starting materials. []

Relevance: The 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are structurally related to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, sharing the fundamental pyrrolo[2,3-b]pyridine core. [] The presence of a bromine substituent at the 5-position in these derivatives, instead of a methyl group as in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, highlights a potential site for further structural modification.

Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide

Compound Description: This compound is the subject of extensive research, focusing on its preparation, formulation, and potential use as an anticancer agent. [17-19, 21] Several novel synthetic processes have been developed for its manufacture, including Suzuki-Miyaura reactions and Friedel-Crafts acylations. [17-19] Studies have investigated methods for improving its aqueous solubility, such as formulating it as a micro-precipitated bulk powder with HPMCAS. []

(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one and [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42)

Compound Description: These compounds are part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as cell division cycle 7 (Cdc7) kinase inhibitors. [] Compound 42 showed potent inhibitory activity with an IC50 value of 7 nM. [] Cdc7 kinase is a potential target for cancer therapy, making these inhibitors of significant interest in oncology research. []

Relevance: Both compounds feature the 1H-pyrrolo[2,3-b]pyridine scaffold, linking them structurally to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. [] These compounds further highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine core in medicinal chemistry and its potential for developing kinase inhibitors.

1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde

Compound Description: This compound serves as a synthon for the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. [] This approach involves the formation of tosylhydrazones, followed by oxidation with lead tetraacetate and subsequent intramolecular 1,3-dipolar cycloaddition. []

Relevance: While not strictly a pyrrolo[2,3-b]pyridine derivative itself, 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde is a crucial building block for constructing related tricyclic heterocycles. [] This connection highlights the synthetic utility of appropriately substituted pyrrolecarbaldehydes in accessing structurally complex heterocyclic systems that share similarities with the pyrrolo[2,3-b]pyridine core of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

4-chloro-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound has been investigated using high-resolution X-ray diffraction and DFT calculations to understand its electronic structure and topological features. [] The analysis revealed details about the bonding scheme within the molecule and the nature of intermolecular interactions. []

Relevance: This compound is directly relevant to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as it shares the fundamental 1H-pyrrolo[2,3-b]pyridine core structure. [] The differences lie in the substituents: 4-chloro-1H-pyrrolo[2,3-b]pyridine has a chlorine atom at the 4-position, while 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has a methyl group at the 5-position and a nitro group at the 3-position. [] This direct comparison provides insights into how the electronic properties and potential reactivity of the core structure might be affected by different substituents.

Properties

CAS Number

1190321-24-4

Product Name

5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-7(11(12)13)4-10-8(6)9-3-5/h2-4H,1H3,(H,9,10)

InChI Key

OWGGSXQRLHNDGC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NC=C2[N+](=O)[O-])N=C1

Canonical SMILES

CC1=CC2=C(NC=C2[N+](=O)[O-])N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.